- Highly Efficient G-Quadruplex Recognition by Bisquinolinium Compounds, Journal of the American Chemical Society, 2007, 129(7), 1856-1857

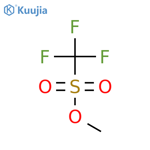

Cas no 37181-39-8 ()

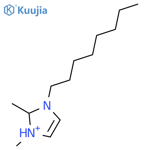

structure

Nome do Produto:

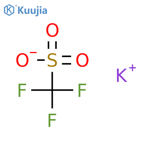

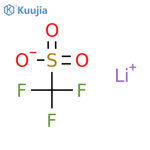

N.o CAS:37181-39-8

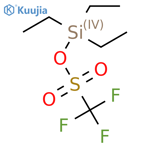

MF:CO3F3S-

MW:149.069

CID:4523182

Método de produção

Método de produção 1

Condições de reacção

1.1 Solvents: 1,2-Dichloroethane ; rt → reflux; overnight, reflux

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Potassium hydroxide Catalysts: 18-Crown-6 Solvents: Toluene ; rt → reflux

2.1 Solvents: Toluene ; 15 min, 0 °C; 0 °C → rt; 1 h, rt

2.1 Solvents: Toluene ; 15 min, 0 °C; 0 °C → rt; 1 h, rt

Referência

Visible Light-Induced Deoxygenation and Allylation/Vinylation of Pyridyl Ethers

,

Organic Letters,

2022,

24(40),

7309-7314

Método de produção 3

Condições de reacção

1.1 Solvents: Toluene ; 0 °C; 0 °C → rt; 40 min, rt

Referência

Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt

,

Journal of Organic Chemistry,

2006,

71(10),

3923-3927

Método de produção 4

Condições de reacção

1.1 Solvents: Benzene ; rt → 0 °C; 15 min, 0 °C; 0 °C → rt

Referência

Protection of alcohols using 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate: methyl (R)-(-)-3-benzyloxy-2-methyl propanoate

,

Organic Syntheses,

2007,

84,

295-305

Método de produção 5

Condições de reacção

1.1 8 min, 120 °C

1.2 10 min, 120 °C

1.2 10 min, 120 °C

Referência

Synthesis of imidazolium and pyridinium-based ionic liquids and application of 1-alkyl-3-methylimidazolium salts as pre-catalysts for the benzoin condensation using solvent-free and microwave activation

,

Tetrahedron,

2010,

66(6),

1352-1356

Método de produção 6

Condições de reacção

1.1 Reagents: Lithium bis(trifluoromethanesulfonyl)imide Solvents: Water

2.1 -

2.1 -

Referência

Influence of Substituents and Functional Groups on the Surface Composition of Ionic Liquids

,

Chemistry - A European Journal,

2014,

20(14),

3954-3965

Método de produção 7

Condições de reacção

Referência

Influence of Substituents and Functional Groups on the Surface Composition of Ionic Liquids

,

Chemistry - A European Journal,

2014,

20(14),

3954-3965

Método de produção 8

Condições de reacção

1.1 Reagents: Tris(pentafluorophenyl)borane Solvents: Acetonitrile-d3 ; 90 min, rt

Referência

Diiminium Nucleophile Adducts Are Stable and Convenient Strong Lewis Acids

,

Chemistry - A European Journal,

2023,

29(58),

Método de produção 9

Condições de reacção

1.1 Solvents: 1,2-Dichloroethane

Referência

- An Improved Route for the Synthesis of Guanine Quadruplex Ligand Phen-DC3, Synlett, 2018, 29(10), 1362-1366

Raw materials

- Tetrabutylammonium bromide

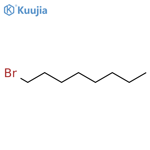

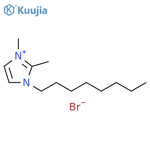

- 1-Bromooctane

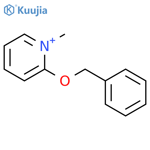

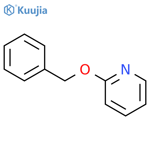

- 2-(Benzyloxy)pyridine

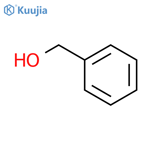

- Benzyl alcohol

- Trifluoromethanesulfonate lithium

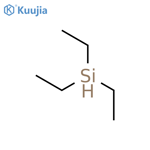

- Triethylsilane

- Potassium trifluoromethanesulfonate

- 1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide

- Methyl trifluoromethanesulfonate

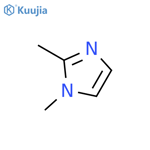

- 1H-imidazole, 1,2-dimethyl-

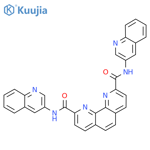

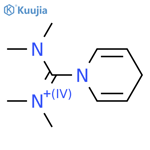

- 1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl-

Preparation Products

Literatura Relacionada

-

Olivier Nguyen Van Buu,Audrey Aupoix,Nhung Doan Thi Hong,Giang Vo-Thanh New J. Chem. 2009 33 2060

-

Abhilash Sharma,Pranjal Gogoi New J. Chem. 2020 44 17938

-

3. Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactionsAnil K. Saikia,Priya Ghosh,Ashutosh K. Kautarya RSC Adv. 2016 6 44774

-

Robert Brooke,Juan Felipe Franco-Gonzalez,Kosala Wijeratne,Eleni Pavlopoulou,Daniela Galliani,Xianjie Liu,Roudabeh Valiollahi,Igor V. Zozoulenko,Xavier Crispin J. Mater. Chem. A 2018 6 21304

-

5. Molecular self-assembly: diastereoselective synthesis and structural characterisation of a novel binuclear copper(i) double helicateFeyissa Gadissa Gelalcha,Manfred Schulz,Ralph Kluge,Joachim Sieler J. Chem. Soc. Dalton Trans. 2002 2517

37181-39-8 () Produtos relacionados

- 1493-13-6(Trifluoromethanesulfonic acid)

- 34629-25-9(Yttrium(III) trifluoromethanesulfonate hydrate)

- 38542-94-8(Ammonium Triflate)

- 52093-30-8(Yttrium(III) trifluoromethanesulfonate)

- 2926-27-4(Potassium trifluoromethanesulfonate)

- 40856-07-3(Difluoromethanesulphonic acid)

- 93073-14-4(4-Amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol)

- 1592921-23-7(4-(bromomethyl)-4-(cyclopentylmethoxy)oxane)

- 2092076-72-5(5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole)

- 1804487-67-9(2-Cyano-3-(difluoromethyl)-6-hydroxypyridine-5-sulfonyl chloride)

Fornecedores recomendados

Suzhou Genelee Bio-Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Nantong Boya Environmental Protection Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente